1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}
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Overview
Description
This compound is a complex organic molecule with multiple functional groups . It contains an indole-2,3-dione group attached to a benzyl group with a trifluoromethyl substituent. Additionally, it has a hydrazone group attached to a dichloro-trifluoromethyl phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process typically involves diazotization, reduction, and hydration . The reducing reagent plays a crucial role in the reaction .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group . This group is known to undergo various reactions, including nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Synthesis and Molecular Structure
The synthesis and characterization of compounds related to 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} have been explored in various studies. For instance, Kaynak et al. (2013) synthesized novel compounds of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone, which involved the synthesis of related indole dione derivatives. Their structures were confirmed by elemental analysis, spectral data, and X-ray single crystal diffraction analysis, highlighting the molecular interactions and the potential for hydrogen bonding in these compounds F. Kaynak, S. Özbey, N. Karalı, 2013.
Antimicrobial and Antifungal Activities
The potential antimicrobial and antifungal activities of related compounds have been explored, demonstrating the relevance of such derivatives in medicinal chemistry. For example, Chundawat et al. (2016) reported the strategic synthesis of difluoromethylated indol-2-ones and evaluated them for in vitro antibacterial and antifungal activities. This research suggests the possibility of antimicrobial applications for compounds within this chemical class T. Chundawat, P. Kumari, Nutan Sharma, S. Bhagat, 2016.
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases by derivatives of 1H-indole-2,3-dione has been investigated, showing the potential for these compounds in therapeutic applications. Eraslan-Elma et al. (2022) synthesized 1H-indole-2,3-dione 3-thiosemicarbazones with a 3-sulfamoylphenyl moiety and tested them as selective inhibitors for human carbonic anhydrases. Their research indicates the potential for these compounds to selectively target specific isoenzymes, suggesting applications in targeted therapies Pınar Eraslan-Elma, A. Akdemir, Emanuela Berrino, M. Bozdağ, C. Supuran, N. Karalı, 2022.
Antitumor Activity
The exploration of antitumor activities of 1H-indole-2,3-dione derivatives has been a subject of research, indicating the potential use of these compounds in cancer treatment. Nguyen et al. (1990) synthesized 1H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles and tested them for antitumor activity in vitro and in vivo, using various experimental tumor models. Their findings suggest that certain derivatives in this chemical class could serve as a new class of antineoplastic agents C. Nguyen, J. Lhoste, F. Lavelle, M. Bissery, E. Bisagni, 1990.
Future Directions
Properties
IUPAC Name |
3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2F6N3O/c24-16-9-14(23(29,30)31)10-17(25)20(16)33-32-19-15-6-1-2-7-18(15)34(21(19)35)11-12-4-3-5-13(8-12)22(26,27)28/h1-10,35H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIECVBRFIBJRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)C(F)(F)F)O)N=NC4=C(C=C(C=C4Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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